molecular formula C14H17BrO2 B2935265 2-(2-Bromophenyl)-2-cyclohexylacetic acid CAS No. 1548425-13-3

2-(2-Bromophenyl)-2-cyclohexylacetic acid

Cat. No.: B2935265
CAS No.: 1548425-13-3
M. Wt: 297.192
InChI Key: DOLDFPQXWAZTAJ-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-2-cyclohexylacetic acid is an organic compound that features a brominated phenyl group and a cyclohexylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-2-cyclohexylacetic acid typically involves the bromination of phenylacetic acid derivatives followed by cyclohexylation. One common method includes the reaction of 2-bromophenylacetic acid with cyclohexylmagnesium bromide under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent Grignard reactions. The process requires stringent control of reaction parameters such as temperature, pressure, and the purity of reagents to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-2-cyclohexylacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the brominated phenyl group to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields phenyl derivatives.

    Substitution: Results in various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Bromophenyl)-2-cyclohexylacetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-2-cyclohexylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated phenyl group can participate in various binding interactions, while the cyclohexylacetic acid moiety may influence the compound’s overall bioactivity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Bromophenylacetic acid: Shares the brominated phenyl group but lacks the cyclohexylacetic acid moiety.

    Cyclohexylacetic acid: Contains the cyclohexylacetic acid moiety but lacks the brominated phenyl group.

    Phenylacetic acid: Similar structure but without the bromine atom and cyclohexyl group.

Uniqueness

2-(2-Bromophenyl)-2-cyclohexylacetic acid is unique due to the combination of the brominated phenyl group and the cyclohexylacetic acid moiety. This dual functionality provides distinct chemical and biological properties, making it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

2-(2-bromophenyl)-2-cyclohexylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrO2/c15-12-9-5-4-8-11(12)13(14(16)17)10-6-2-1-3-7-10/h4-5,8-10,13H,1-3,6-7H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOLDFPQXWAZTAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2=CC=CC=C2Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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